![molecular formula C8H9N3O3S B2459858 N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide CAS No. 333755-82-1](/img/structure/B2459858.png)
N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
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Description
“N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide” is a chemical compound. It belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities .
Chemical Reactions Analysis
Specific chemical reactions involving “N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide” are not reported in the literature. Benzimidazoles, in general, can undergo various chemical reactions depending on the functional groups attached to the benzimidazole core .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
The synthesis of pyrrole-3-carboxylic acid amides, such as N-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide, is of significant interest due to their central role in successful drugs. For instance, Atorvastatin (a cholesterol-lowering drug) and Sunitinib (used in cancer treatment) contain this structural subunit . Researchers explore novel synthetic routes and modifications to enhance drug efficacy and safety.
Antimicrobial and Antiviral Properties
Derivatives of pyrrole-3-carboxylic acids, including 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide, have demonstrated bioactivity against malaria parasites and HIV-1 protease . Investigating their antiviral potential and understanding their mode of action could lead to new therapeutic agents.
G Protein-Coupled Receptor (GPCR) Agonists
6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide derivatives have been identified as potent and selective agonists for the orphan GPCR GPR35. GPCRs play crucial roles in cell signaling, making them attractive targets for drug development.
Plant Hormones and Growth Regulators
Indole derivatives, including N-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide, are relevant in plant biology. For example, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Understanding the effects of related compounds on plant growth and development is an active area of research .
properties
IUPAC Name |
N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c1-9-15(13,14)5-2-3-6-7(4-5)11-8(12)10-6/h2-4,9H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYADEDFRFBCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
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